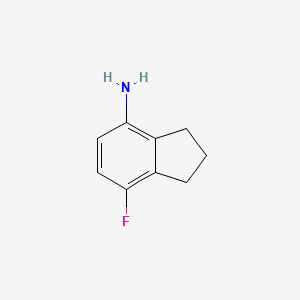

7-Fluoro-2,3-dihydro-1H-inden-4-amine

Description

7-Fluoro-2,3-dihydro-1H-inden-4-amine (CAS: 2260959-52-0, molecular formula: C₉H₁₀FN) is a fluorinated dihydroindenamine derivative. Its structure comprises a bicyclic indene scaffold with a fluorine substituent at the 7-position and an amine group at the 4-position (Figure 1). For example, it serves as a key intermediate in the synthesis of LUBAZODONE HYDROCHLORIDE, a selective serotonin reuptake inhibitor and 5-HT2A antagonist used as an antidepressant .

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTNZRPHDXBGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of an indene precursor followed by amination. One common method involves the reaction of 7-fluoroindene with ammonia or an amine under suitable conditions to introduce the amine group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Insights

- Halogen Substitutions: Fluorine (present in all analogs) improves metabolic stability and electronegativity. Chlorine (7-Chloro analog) may enhance binding to hydrophobic pockets in biological targets, as seen in NLRP3 inhibitors .

- Cyclopropyl (5-cyclopropyl analogs) adds ring strain, which can optimize receptor-ligand interactions and reduce off-target effects .

Amine Position Variations :

- Moving the amine group from C4 (parent compound) to C1 (4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and target affinity .

Biological Activity

7-Fluoro-2,3-dihydro-1H-inden-4-amine is a bicyclic compound notable for its unique structural features, including a fluorine atom at the 7th position and an amine functional group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.26 g/mol. The bicyclic structure consists of fused benzene and cyclopentene rings, which enhances its lipophilicity and ability to penetrate biological membranes effectively.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration.

- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins, influencing their activity.

- Enzyme Interaction : It may interact with enzymes and receptors involved in critical biochemical pathways, potentially modulating their functions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Properties

Studies have shown that compounds with similar structural features possess antimicrobial activity. The fluorinated structure may enhance efficacy against various pathogens.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further exploration in cancer therapy.

Study on Neurodegenerative Diseases

A study examined the inhibition of neuronal nitric oxide synthase (nNOS) using derivatives related to this compound. Results indicated that modifications at the 4-position significantly improved selectivity and potency against nNOS compared to other related enzymes. This suggests potential therapeutic applications for neurodegenerative diseases .

Anticancer Research

Another research effort focused on synthesizing sulfonamide derivatives from amines similar to this compound. Molecular docking studies showed promising binding affinities toward drug targets associated with cancer treatment, indicating that structural modifications could enhance anticancer activity .

Comparative Analysis

To illustrate the unique characteristics of this compound relative to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Fluoroindene | Lacks amine group | Less versatile in biological applications |

| 2,3-Dihydro-1H-indene | Lacks fluorine atom | Different chemical properties due to absence of fluorine |

| 5-Isopropyl-7-fluoro-indene | Contains isopropyl group | Alters physical properties and biological activity |

| 7-Fluoro-1H-indene | Similar structure without dihydro modification | Affects stability and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.